4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine

Description

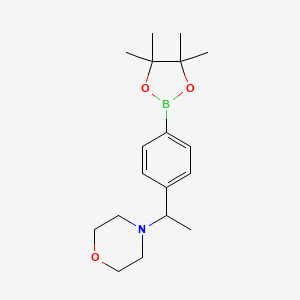

4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine is a boronate ester-containing compound with a morpholine moiety linked via an ethyl group to a para-substituted phenyl ring. The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science . Its molecular formula is C₁₈H₂₈BNO₃, with a molecular weight of 317.23 g/mol .

Properties

IUPAC Name |

4-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28BNO3/c1-14(20-10-12-21-13-11-20)15-6-8-16(9-7-15)19-22-17(2,3)18(4,5)23-19/h6-9,14H,10-13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIQMSWOLENZXFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70738626 | |

| Record name | 4-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206594-12-8 | |

| Record name | 4-{1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70738626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde, are often used in organic synthesis as reagents and catalysts.

Mode of Action

Similar compounds are known to participate in various chemical reactions, including suzuki-miyaura coupling reactions. In these reactions, the boron atom in the dioxaborolane group can form a covalent bond with a carbon atom in another molecule, facilitating the formation of new carbon-carbon bonds.

Biological Activity

The compound 4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine is a morpholine derivative featuring a boron-containing moiety known for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H26BNO3

- Molecular Weight : 329.2 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC(C1=CC=C(C=C1)C(C)(C)O)N1CCOCC1

Biological Activity Overview

The biological activity of the compound is primarily attributed to its interactions with various biological targets. Studies have indicated that it exhibits promising activity against several types of cancer and infectious diseases.

Anticancer Activity

Recent studies have demonstrated that the compound possesses significant anticancer properties. For instance:

- Cell Proliferation Inhibition : The compound has shown potent inhibitory effects on the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. The IC50 values for these activities were reported in the low micromolar range (0.126 μM) .

- Mechanisms of Action : The compound induces apoptosis in cancer cells and inhibits key signaling pathways associated with tumor growth and metastasis. Specifically, it has been shown to inhibit EGFR phosphorylation and matrix metalloproteinases (MMP-2 and MMP-9), which are crucial for cancer metastasis .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Inhibition of Pathogens : It has demonstrated activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium species with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that the compound exhibits moderate bioavailability and a favorable safety profile:

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₈H₂₈BNO₃

- Molecular Weight : 317.23 g/mol

- Structure : The compound features a morpholine ring attached to a phenyl group that is further substituted with a tetramethyl dioxaborolane moiety. This unique structure enhances its reactivity and functional versatility.

Applications in Medicinal Chemistry

1. Drug Development

The compound's boron-containing moiety is crucial for developing boron-based therapeutics. Boron compounds have been shown to exhibit anticancer properties through mechanisms such as:

- Boron Neutron Capture Therapy (BNCT) : The compound can potentially be utilized in BNCT due to its ability to selectively accumulate in tumor cells and facilitate the capture of thermal neutrons, leading to localized cell destruction.

Case Study : Research has indicated that morpholine derivatives can enhance the bioavailability of boron compounds in targeted therapy applications, improving therapeutic outcomes in cancer treatment .

Applications in Materials Science

2. Covalent Organic Frameworks (COFs)

The compound serves as a versatile building block for synthesizing COFs. Its ability to participate in cross-coupling reactions allows for the construction of highly ordered porous materials that have applications in gas storage, separation processes, and catalysis.

| Property | Description |

|---|---|

| Synthesis Method | Suzuki coupling reactions |

| Applications | Gas storage, catalysis |

| Performance | High surface area and tunable pore sizes |

Case Study : A study demonstrated that COFs constructed using boron-based linkers exhibited enhanced photocatalytic activity for hydrogen generation, achieving an evolution rate of up to 1410 μmol gh .

Applications in Synthetic Organic Chemistry

3. Borylation Reactions

The compound acts as a borylating agent in synthetic organic chemistry. Its application includes:

- Borylation of Aryl Halides : Utilizing palladium-catalyzed reactions to introduce boron into organic molecules enhances the synthesis of complex pharmaceuticals.

| Reaction Type | Description |

|---|---|

| Reaction Conditions | Palladium-catalyzed borylation |

| Yield Example | Up to 94% yield reported for specific substrates |

Case Study : In one report, the borylation of triflate derivatives using this compound resulted in high yields and selectivity, showcasing its utility in synthesizing boron-containing intermediates for further transformations .

Comparison with Similar Compounds

Structural Analogues

Positional Isomers and Substituent Variations

- 4-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine The boronate ester is at the meta position of the phenyl ring (vs. para in the target compound). Molecular formula: C₁₆H₂₄BNO₃; molecular weight: 289.18 g/mol . Altered electronic effects due to substituent position may influence reactivity in cross-coupling reactions.

- 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenethyl)morpholine Features an ethyl linker between the phenyl ring and morpholine (vs. a methyl group in some analogues). Molecular formula: C₁₈H₂₈BNO₃; molecular weight: 317.23 g/mol .

4-(3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (4b)

Heterocyclic Analogues

4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]morpholine

4-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)morpholine

Physical and Chemical Properties

- Lipophilicity : Ethyl linkers (e.g., in phenethyl derivatives) increase logP vs. methyl analogues.

- Reactivity : Thiazole and pyridine rings enhance electrophilicity, accelerating cross-couplings .

Preparation Methods

Palladium-Catalyzed Borylation Using Bis(pinacolato)diboron

| Parameter | Details |

|---|---|

| Starting Material | 4-(3-bromophenethyl)morpholine |

| Boron Source | Bis(pinacolato)diboron (1.03 g, 4.07 mmol) |

| Base | Potassium acetate (1.1 g, 11.0 mmol) |

| Catalyst | [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.3 g, 0.37 mmol) |

| Solvent | Anhydrous dimethyl sulfoxide (25 mL) |

| Reaction Conditions | Stirring at room temperature, anhydrous conditions |

| Purification | Flash silica gel chromatography with methylene chloride/methanol gradient |

| Yield | Approximately 52% isolated yield as light brown liquid |

| Analytical Data | MS (ES) m/z 318.3 (M+1) |

This method involves the palladium-catalyzed borylation of a bromophenethyl morpholine derivative using bis(pinacolato)diboron in dimethyl sulfoxide with potassium acetate as the base. The reaction proceeds under mild conditions and yields the boronate ester intermediate which can be purified by flash chromatography.

Suzuki-Miyaura Cross-Coupling Using 4-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine

| Parameter | Details |

|---|---|

| Starting Material | 5-bromo-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-2-methylbenzamide (14 g, 29.5 mmol) |

| Boronate Ester | 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)morpholine (13.4 g, 44.2 mmol) |

| Base | Sodium carbonate (11.2 g, 106.1 mmol) |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (3.40 g, 2.94 mmol) |

| Solvent | 1,4-Dioxane/water mixture (70 mL/14 mL), acetonitrile |

| Reaction Conditions | Heated at 100°C for 4 hours under argon atmosphere |

| Workup | Dilution with water, extraction with 10% MeOH/DCM, drying over sodium sulfate, filtration |

| Purification | Column chromatography on silica gel with methanol/DCM eluent |

| Yield | 71% yield of product as solid |

| Analytical Data | LCMS: 573.35 (M+1)+; HPLC purity 99.5%; 1H NMR (DMSO-d6, 400 MHz) detailed chemical shifts |

This protocol describes a Suzuki-Miyaura cross-coupling reaction where the morpholine-containing boronate ester is coupled with a brominated aromatic amide in the presence of sodium carbonate and Pd(PPh3)4 catalyst in a mixed solvent system. The reaction is performed under inert atmosphere (argon) at elevated temperature. The product is isolated by extraction and purified by silica gel chromatography.

Microwave-Assisted Cross-Coupling Using Cesium Carbonate

This method employs microwave irradiation to accelerate the Suzuki coupling of the morpholine boronate ester with a brominated triazolopyridine derivative using cesium carbonate as base and a dppf-palladium catalyst. The reaction is rapid (1 hour) and efficient, providing good yield after standard workup and chromatographic purification.

Conventional Cross-Coupling Using Potassium Carbonate

This classical Suzuki coupling method uses potassium carbonate as base and PdCl2(dppf) catalyst in a dioxane/water solvent system. The reaction proceeds under reflux for several hours and yields the desired morpholine-substituted boronate ester in high purity and yield.

| Method | Catalyst | Base | Solvent(s) | Temp & Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2 | Potassium acetate | DMSO | RT, several hours | ~52 | Flash chromatography purification |

| Suzuki coupling (Pd(PPh3)4) | Pd(PPh3)4 | Sodium carbonate | 1,4-Dioxane/water/acetonitrile | 100°C, 4 h | 71 | Inert atmosphere, column chromatography |

| Microwave-assisted coupling | Pd(dppf)Cl2 | Cesium carbonate | Dimethoxyethane/water | 140°C, 1 h (microwave) | 69 | Rapid reaction, flash chromatography |

| Conventional Suzuki coupling | PdCl2(dppf) | Potassium carbonate | 1,4-Dioxane/water | 90°C, 3-5 h | 92 | High yield, crystallization step |

The use of sodium carbonate and tetrakis(triphenylphosphine)palladium(0) in a mixed solvent system at elevated temperature under argon atmosphere is a reliable method giving about 71% yield with high purity confirmed by HPLC and LCMS.

Microwave irradiation can significantly reduce reaction times for Suzuki couplings involving this compound, maintaining good yields and simplifying workup.

Potassium carbonate and PdCl2(dppf) under reflux provide the highest reported yield (92%) for cross-coupling reactions involving morpholine boronate esters, with the additional advantage of product crystallization for purity enhancement.

The palladium-catalyzed borylation step to introduce the pinacol boronate ester group is effectively performed using bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl2 in DMSO at room temperature, yielding the boronate intermediate in moderate yield.

The preparation of 4-(1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine is well-established through palladium-catalyzed borylation and Suzuki-Miyaura cross-coupling methodologies. Reaction conditions vary from conventional reflux to microwave-assisted protocols, with bases such as sodium carbonate, potassium carbonate, and cesium carbonate employed to optimize yields. Purification typically involves silica gel chromatography, and analytical data confirm the high purity of the final products. These methods provide robust, scalable routes for the synthesis of this important boronate ester derivative.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethyl)morpholine?

Methodological Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, General Procedure A involves reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with morpholine derivatives in the presence of a Pd catalyst (e.g., [Pd(dppf)Cl₂]) and triethylamine. Column chromatography (hexanes/EtOAc with 0.25% Et₃N) is used for purification, though yields may be low (~27%) due to steric hindrance from the ethylmorpholine group . Optimize reaction time and temperature to improve efficiency.

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

- ¹H-NMR : Compare peaks to internal standards (e.g., mesitylene) for quantitative yield calculation .

- HPLC-MS : Monitor purity (>97%) and detect byproducts (e.g., deprotected boronic acids).

- Elemental Analysis : Validate empirical formula (C₁₉H₂₉BNO₃) to confirm stoichiometry.

- FT-IR : Identify functional groups (e.g., B-O stretches at ~1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction yields be improved for derivatives with bulky substituents?

Methodological Answer:

- Catalyst Optimization : Use sterically hindered ligands like XPhos or SPhos to enhance Pd catalyst stability .

- Microwave-Assisted Synthesis : Reduce reaction time and improve homogeneity (e.g., 100°C, 30 min).

- Protecting Groups : Temporarily protect the morpholine nitrogen with Boc groups to minimize side reactions .

- Solvent Screening : Test polar aprotic solvents (e.g., DMF or THF) to enhance solubility of intermediates .

Q. What strategies resolve contradictions in spectroscopic data for boronate-containing intermediates?

Methodological Answer:

Q. How does the electronic environment of the boronate ester influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- DFT Calculations : Model charge distribution; electron-withdrawing groups (e.g., -NO₂) on the phenyl ring reduce boronate reactivity .

- Kinetic Studies : Monitor coupling rates under varying pH and temperature. Basic conditions (pH 9–10) stabilize the boronate tetrahedral intermediate .

- Competition Experiments : Compare reactivity with aryl halides of differing electronic profiles (e.g., 4-bromotoluene vs. 4-bromonitrobenzene) .

Experimental Design & Troubleshooting

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential release of volatile triethylamine or morpholine .

- Waste Disposal : Quench boronate esters with aqueous NaOH (1 M) before disposal to prevent environmental contamination .

Q. How can researchers mitigate hydrolysis of the dioxaborolane ring during storage?

Methodological Answer:

- Storage Conditions : Store under nitrogen at –20°C in amber glass vials to limit moisture and light exposure .

- Stabilizers : Add molecular sieves (3Å) or desiccants (silica gel) to the container .

- Quality Control : Periodically test stored samples via ¹¹B NMR to monitor boronate integrity .

Data Analysis & Interpretation

Q. What analytical methods distinguish between boronate ester degradation products?

Methodological Answer:

- LC-MS/MS : Detect hydrolyzed boronic acids (e.g., [M+H]+ = 227.1) and quantify degradation rates .

- TGA-DSC : Measure thermal stability; decomposition above 150°C indicates impurity presence .

- ¹¹B NMR : Identify shifts corresponding to intact boronate esters (~30 ppm) vs. hydrolyzed species (~10 ppm) .

Q. How to design computational models for predicting this compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate ligand-catalyst interactions using software like Gaussian or ORCA .

- Docking Studies : Map steric clashes between the ethylmorpholine group and Pd catalysts (e.g., Pd(PPh₃)₄) .

- QSPR Models : Correlate Hammett constants (σ) of substituents with reaction rates .

Specialized Applications

Q. How can this compound be functionalized for use in bioorthogonal chemistry or PROTACs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.